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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the pharmacological effects of L-

365,260, a selective cholecystokinin-B (CCK-B) receptor antagonist, with the phenotype of

genetic models lacking the CCK-B receptor. By comparing the outcomes of pharmacological

blockade with genetic ablation, this document offers a robust validation of L-365,260's

mechanism of action and its physiological roles.

Executive Summary
L-365,260 is a potent and selective antagonist of the CCK-B receptor, which is also known as

the gastrin receptor. This receptor plays a crucial role in regulating gastric acid secretion and is

implicated in anxiety and other central nervous system processes. Genetic knockout models,

specifically mice lacking the CCK-B receptor (CCKBR-/-), provide an invaluable tool to validate

the on-target effects of pharmacological agents like L-365,260. This guide demonstrates a

strong correlation between the physiological and behavioral effects of L-365,260 administration

in wild-type animals and the observed phenotype of CCK-B receptor knockout mice. The

primary findings indicate that both pharmacological blockade and genetic deletion of the CCK-

B receptor lead to a significant reduction in gastric acid secretion and a decrease in anxiety-like

behaviors.
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The following tables summarize the quantitative data from studies investigating the effects of L-

365,260 and the impact of CCK-B receptor knockout on key physiological and behavioral

parameters.

Table 1: Comparison of Effects on Gastric Acid Secretion

Parameter
Pharmacological
Model (L-365,260 in
Wild-Type)

Genetic Model
(CCK-B Receptor
Knockout Mice)

Reference(s)

Basal Gastric pH

Not significantly

affected at doses up

to 50 mg (oral) in

humans.[1] Higher

doses in rats show

inhibition of basal acid

secretion.[2]

Markedly increased

basal gastric pH (from

3.2 in wild-type to 5.2

in knockout).

Stimulated Gastric

Acid Secretion

Dose-dependent

inhibition of

pentagastrin-

stimulated acid

secretion. A 50 mg

oral dose produced

50% inhibition in

humans.[1] ED50 of

0.03 mg/kg (oral) in

mice against gastrin-

stimulated acid

secretion.[3]

Do not secrete acid in

response to gastrin.

Plasma Gastrin Levels

Single oral doses up

to 50 mg did not alter

plasma gastrin

concentrations in

humans.[1]

Approximately 10-fold

elevation in circulating

gastrin compared to

wild-type controls.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8222496/
https://pubmed.ncbi.nlm.nih.gov/8510013/
https://pubmed.ncbi.nlm.nih.gov/8222496/
https://pubmed.ncbi.nlm.nih.gov/2721567/
https://pubmed.ncbi.nlm.nih.gov/8222496/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Behavioral Test
Pharmacological
Model (L-365,260 in
Wild-Type)

Genetic Model
(CCK-B Receptor
Knockout Mice)

Reference(s)

Elevated Plus Maze

Produces anxiolytic-

like effects in rats and

mice.[4]

Display reduced

anxiety-like behavior

compared to wild-type

littermates.[5]

Fear-Potentiated

Startle

Dose-dependently

decreased fear-

potentiated startle in

rats.[6]

Not explicitly reported,

but consistent with

reduced anxiety

phenotype.

Forced Swim Test

Elicited an

antidepressant-type

response (decreased

immobility) in mice.[7]

Not explicitly reported,

but reduced anxiety is

a related phenotype.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams are provided in Graphviz DOT language.
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Experimental Workflow: Gastric Acid Secretion Measurement

Animal Preparation
(e.g., Fasting, Anesthesia)

Pylorus Ligation (in some protocols)

Administration of L-365,260 or Vehicle

Administration of Secretagogue
(e.g., Pentagastrin)

Gastric Content Collection

Measurement of Gastric Juice Volume and Acidity (Titration)
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Experimental Workflow: Elevated Plus Maze

Animal Acclimation to Testing Room

Administration of L-365,260 or Vehicle

Placement of Animal in Center of Maze

Free Exploration of Maze (e.g., 5 minutes)

Video Recording of Behavior

Analysis of Time Spent and Entries into Open/Closed Arms

Click to download full resolution via product page

Workflow for Elevated Plus Maze Test

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and critical evaluation of the findings.

Measurement of Gastric Acid Secretion in Mice
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This protocol is a generalized procedure based on common methodologies for measuring

gastric acid secretion in rodent models.

Animal Preparation: Adult male mice (e.g., C57BL/6) are fasted for 18-24 hours with free

access to water.

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., a combination

of ketamine and xylazine).

Surgical Procedure (Pylorus Ligation): A midline laparotomy is performed to expose the

stomach. The pylorus is carefully ligated with a silk suture to prevent the passage of gastric

contents into the duodenum.

Drug Administration: L-365,260 or the vehicle control is administered, typically via oral

gavage or intraperitoneal injection, at the desired dose and time before the secretagogue.

Stimulation of Acid Secretion: A secretagogue such as pentagastrin or histamine is

administered (e.g., subcutaneously or intraperitoneally) to stimulate gastric acid secretion.

Sample Collection: After a set period (e.g., 1-4 hours), the animal is euthanized. The

stomach is clamped at the esophagus and removed.

Analysis: The gastric contents are collected, and the volume is measured. The acidity of the

gastric juice is determined by titration with a standardized NaOH solution to a pH of 7.0,

using a pH meter. The total acid output is calculated and expressed as microequivalents per

hour (µEq/h).

Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety in rodents.

Apparatus: The maze is shaped like a plus sign and elevated above the floor. It consists of

two open arms and two arms enclosed by high walls.

Animal Acclimation: Mice are brought to the testing room at least 30-60 minutes before the

experiment to acclimate to the environment.

Drug Administration: L-365,260 or vehicle is administered at a specified time before the test.
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Testing Procedure: Each mouse is placed individually in the center of the maze, facing an

open arm. The animal is allowed to explore the maze freely for a standard duration, typically

5 minutes.

Data Recording: The session is recorded by a video camera positioned above the maze.

Behavioral Analysis: An automated tracking system or a trained observer scores the amount

of time spent in the open and closed arms, as well as the number of entries into each arm.

An increase in the time spent in and/or entries into the open arms is indicative of an

anxiolytic effect.

Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common behavioral test used to screen for antidepressant-like activity.

Apparatus: A transparent cylindrical container is filled with water to a depth where the mouse

cannot touch the bottom with its tail or paws. The water temperature is maintained at 23-

25°C.

Animal Acclimation: Mice are brought to the testing room to acclimate before the test.

Drug Administration: L-365,260 or vehicle is administered prior to the test.

Testing Procedure: Each mouse is placed in the water-filled cylinder for a 6-minute session.

The behavior is typically recorded on video.

Behavioral Analysis: The duration of immobility (floating passively with only small movements

to keep the head above water) during the last 4 minutes of the test is scored. A decrease in

immobility time is interpreted as an antidepressant-like effect.[7]

Conclusion
The congruent findings from pharmacological studies with L-365,260 and genetic studies using

CCK-B receptor knockout mice provide a strong cross-validation for the role of the CCK-B

receptor in mediating gastric acid secretion and anxiety-like behaviors. The administration of L-

365,260 in wild-type animals effectively phenocopies the key characteristics of CCK-B receptor

genetic deletion. This convergence of evidence robustly supports the specificity of L-365,260
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for the CCK-B receptor and solidifies the understanding of this receptor's physiological

functions. This guide serves as a valuable resource for researchers designing experiments,

interpreting data, and developing novel therapeutics targeting the CCK-B receptor pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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